Rhizocarpic acid
Overview
Description
Rhizocarpic acid is an organic compound with the molecular formula C28H23NO6 . It has been isolated from the lichen Rhizocarpon geographicum and other lichens .
Synthesis Analysis
The lichen natural products pulvinamide, rhizocarpic acid, and epanorin have been synthesized and characterized spectroscopically and by X-ray crystallography . The syntheses, by ring-opening of pulvinic acid dilactone (PAD), may well be biomimetic, given the well-known occurrence of PAD in lichen .Molecular Structure Analysis
Rhizocarpic acid has a molecular weight of 469.490 . It’s an organic compound with the molecular formula C28H23NO6 .Scientific Research Applications
Phylogeny and Evolution of Lichenized Ascomycota : Rhizocarpic acid's presence in the thallus (lichen body) is a significant factor in the phylogeny and character evolution of the lichen genus Rhizocarpon. It was found that previously suggested infrageneric arrangements based on the presence or absence of rhizocarpic acid are unnatural (Ihlen & Ekman, 2002).
Bioactivity and Synthesis : Rhizocarpic acid has been synthesized and characterized for its bioactivity. It shows weak antibacterial properties and possesses selective antitumor activity, demonstrating potential in biomedical applications (James et al., 2023).
Photophysical and Photochemical Properties : The photophysical and photochemical properties of rhizocarpic acid were examined, indicating its photostability and potential applications in understanding the effects of UV radiation on lichens (Hidalgo et al., 2002).
Potential Antiviral Properties : Rhizocarpic acid was identified as a compound with potential inhibitory activity against the SARS-CoV-2 main protease, suggesting a role in developing antiviral agents (Joshi et al., 2020).
Ecological Role in Lichens : Rhizocarpic acid's presence in certain lichen species contributes to their ability to colonize specific environments. Its metal-binding properties at low pH help these lichens to thrive in acidic, nutrient-poor substrates (Hauck et al., 2010).
Lichen Chemistry and Taxonomy : The chemical composition of certain lichen species includes rhizocarpic acid, which is significant for taxonomic classification and understanding the chemical diversity of lichens (Huneck, 1980).
Future Directions
Rhizocarpic acid has shown potential as an antiviral agent against SARS-CoV-2 , indicating a possible direction for future research. Additionally, the study of lichen compounds like Rhizocarpic acid can contribute to understanding the adaptation of lichens to prevalent abiotic stressors of their habitat .
properties
IUPAC Name |
methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO6/c1-34-27(32)21(17-18-11-5-2-6-12-18)29-26(31)23(20-15-9-4-10-16-20)25-24(30)22(28(33)35-25)19-13-7-3-8-14-19/h2-16,21,30H,17H2,1H3,(H,29,31)/b25-23-/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDGWAKCXBFTMM-KFHWJWAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(=C2C(=C(C(=O)O2)C3=CC=CC=C3)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C(=C\2/C(=C(C(=O)O2)C3=CC=CC=C3)O)/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 54733074 |
Citations
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